2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
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Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-11-3-5-12(6-4-11)20-14(10-2-1-7-17-8-10)18-19-15(20)23-9-13(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOIJKNOCRJMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The compound's chemical formula is with a molecular weight of 391.25 g/mol. It features a triazole ring and a pyridine moiety, contributing to its biological activity. The structure includes a sulfanyl group attached to an acetic acid moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C15H11BrN4O2S |
| Molecular Weight | 391.25 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key survival signals.
- Case Study : In vitro studies demonstrated that related triazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have been evaluated for their efficacy against bacterial strains.
- Activity Spectrum : Compounds with triazole rings have shown activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study indicated that certain triazole derivatives displayed significant antibacterial activity compared to standard antibiotics like chloramphenicol .
Anti-inflammatory Activity
Triazole derivatives are also noted for their anti-inflammatory effects.
- Inflammation Models : Animal models have been used to assess the anti-inflammatory potential of related compounds through tests such as paw edema and carrageenan-induced inflammation.
- Results : Compounds demonstrated a dose-dependent reduction in inflammation markers, suggesting that this compound may also possess similar properties .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound against various biological targets.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds within the triazole family exhibit significant antimicrobial properties. Specifically:
- Mechanism of Action : These compounds often inhibit enzymes critical for bacterial cell wall synthesis or function as antifungal agents by disrupting membrane integrity.
- Case Studies : Various studies have shown that derivatives of this compound demonstrate effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been studied for its potential anticancer effects:
- Cell Line Studies : In vitro studies have evaluated its efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicate that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics .
- Mechanism Insights : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .
Material Science Applications
Beyond biological applications, this compound's unique structural features make it suitable for material science applications:
- Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymeric materials with tailored properties.
- Nanotechnology : The compound's ability to form complexes with metal ions can be explored for applications in catalysis and nanomaterial development.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
